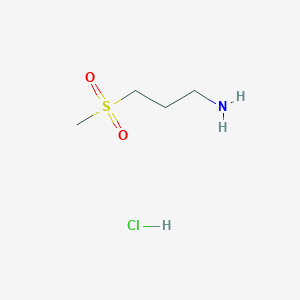

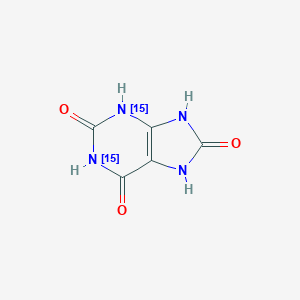

N-acetyl-alpha-D-glucosamine 1-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

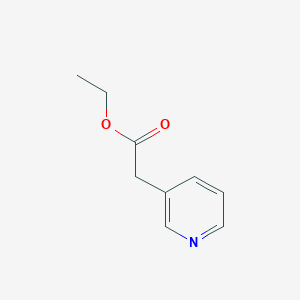

N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) is a derivative of glucose and is a crucial component of the biosynthesis of bacterial cell wall peptidoglycan. GlcNAc-1-P is also involved in various cellular processes, including gene expression, signal transduction, and protein glycosylation.

Wissenschaftliche Forschungsanwendungen

Chondroprotective Activity

N-acetyl-alpha-D-glucosamine 1-phosphate and its prodrugs have been studied for their potential in treating osteoarthritis. These compounds show chondroprotective activity, meaning they can help protect cartilage cells. For instance, O-3 and O-4 phosphate prodrugs of N-acetyl-(d)-glucosamine demonstrated significant chondroprotective activity in human cartilage, suggesting their potential as novel leads in drug discovery for osteoarthritis (Serpi et al., 2012).

Therapeutic Applications Beyond Osteoarthritis

Glucosamine and its derivatives, including N-acetyl glucosamine, are not only beneficial for osteoarthritis symptoms but also show promise in treating cardiovascular diseases, neurological deficits, skin disorders, and even cancer. This is primarily due to their anti-oxidant and anti-inflammatory activities, which are largely exerted through the modulation of inflammatory responses, particularly via the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei et al., 2016).

Enzyme Inhibition Studies

Inhibitor design for enzymes like glucosamine-6-phosphate N-acetyltransferase (GNA1), which are crucial in the biosynthesis of molecules like UDP-GlcNAc, is another area of research. Understanding the Michaelis complex and the trajectory towards the transition state is key for rational inhibitor design, which could have implications in developing antifungal drugs and other therapeutic agents (Hurtado‐Guerrero et al., 2007).

Immunosuppressive Effects

There's also evidence suggesting that glucosamine possesses immunosuppressive activity. This property could potentially make it beneficial as an immunosuppressive agent, aside from its documented effects on insulin sensitivity (Ma et al., 2002).

Biosynthesis and Recycling Studies

Research into the biosynthesis and recycling of N-acetyl-d-glucosamine in bacteria like Escherichia coli has provided insights into cellular processes like murein recycling, an important aspect of bacterial cell wall construction (Uehara & Park, 2004).

Transferase Activity and Therapeutic Applications

Glucosamine-6-phosphate N-acetyltransferase1 (GNA1) can transfer acetyl and butyryl groups to GlcN6P, forming intermediates essential in UDP-GlcNAc biosynthesis. This enzyme's ability to process different acyl groups opens up potential biomedical applications, including the synthesis of N-butyrylglucosamine for treating arthritis (Brockhausen et al., 2016).

Eigenschaften

CAS-Nummer |

119185-08-9 |

|---|---|

Produktname |

N-acetyl-alpha-D-glucosamine 1-phosphate |

Molekularformel |

C8H16NO9P |

Molekulargewicht |

301.19 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

FZLJPEPAYPUMMR-FMDGEEDCSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

Synonyme |

2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, methyl 2-methyl-2-propenoate, 2-methylpropyl 2-propenoate and oxiranylmethyl 2-methyl-2-propenoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)